![molecular formula C8H3BrF3N B582136 5-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 1208076-28-1](/img/structure/B582136.png)
5-Bromo-2-(trifluoromethyl)benzonitrile
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Overview
Description
5-Bromo-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N and a molecular weight of 250.02 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(trifluoromethyl)benzonitrile consists of a benzonitrile core with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position . The InChI code for this compound is 1S/C8H3BrF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethyl)benzonitrile has a predicted boiling point of 255.2±35.0 °C and a predicted density of 1.71±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis
“5-Bromo-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3BrF3N . It is used as a building block in the synthesis of various complex molecules. Its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a benzonitrile ring, makes it a versatile reagent in organic synthesis .
Pharmaceutical Research
While there’s no direct mention of “5-Bromo-2-(trifluoromethyl)benzonitrile” in pharmaceutical applications, related compounds have been used in the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumor and anti-inflammatory applications . It’s plausible that “5-Bromo-2-(trifluoromethyl)benzonitrile” could serve a similar role in pharmaceutical research.
OLED Applications
Compounds similar to “5-Bromo-2-(trifluoromethyl)benzonitrile” have been used as precursors for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications . It’s possible that “5-Bromo-2-(trifluoromethyl)benzonitrile” could be used in a similar manner.
Safety and Hazards
This compound is classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, not breathing in dust, vapor, mist, or gas, and not ingesting the compound .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of quinazolines, which are known to have antitumor and anti-inflammatory applications .
Mode of Action
It’s worth noting that compounds with similar structures display different reactivities, enabling selective substitution reactions .
Result of Action
Related compounds have been used in the synthesis of drugs with antitumor and anti-inflammatory effects .
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMPTWEFRLPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679246 |
Source
|
Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)benzonitrile | |
CAS RN |
1208076-28-1 |
Source
|
Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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